molecular formula C13H10ClNO3 B6389979 5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid CAS No. 1261904-37-3

5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6389979
CAS No.: 1261904-37-3
M. Wt: 263.67 g/mol
InChI Key: BDURFKBCTILYCW-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring and a hydroxyl group on the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylbenzoic acid: Shares the chloro and methyl groups on the phenyl ring but lacks the nicotinic acid moiety.

    2-Hydroxynicotinic acid: Contains the nicotinic acid moiety with a hydroxyl group but lacks the chloro and methyl groups on the phenyl ring.

Uniqueness

5-(3-Chloro-2-methylphenyl)-2-hydroxynicotinic acid is unique due to the combination of functional groups present in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-7-9(3-2-4-11(7)14)8-5-10(13(17)18)12(16)15-6-8/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDURFKBCTILYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687609
Record name 5-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-37-3
Record name 5-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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